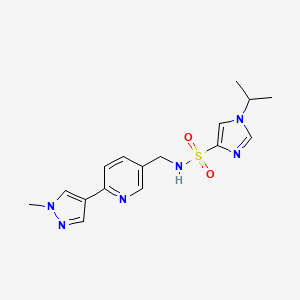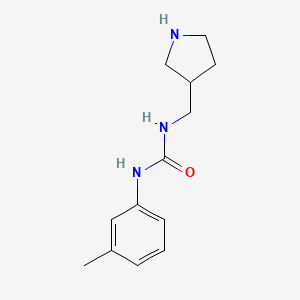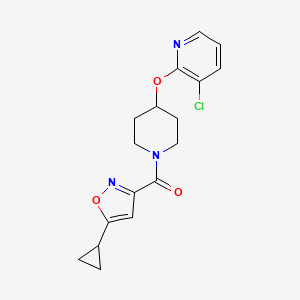
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a complex organic molecule that contains several functional groups including a piperidine ring, a pyridine ring, an isoxazole ring, and a carbonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridine rings suggests that the compound would have a rigid, cyclic structure. The isoxazole ring and the carbonyl group could introduce additional rigidity and polarity to the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the carbonyl group could undergo nucleophilic addition reactions . The isoxazole ring could also participate in various reactions depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic pyridine ring could affect the compound’s solubility and reactivity .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One of the primary areas of research involving this compound revolves around its synthesis and structural analysis. The compound's synthesis often involves complex chemical reactions aimed at introducing specific functional groups that enhance its biological activity or physical properties. For instance, studies have detailed the synthesis of related compounds through substitution reactions and characterized them using spectroscopic techniques and crystal structure analysis. These studies provide insights into the molecular geometry, stability, and intermolecular interactions of such compounds (Karthik et al., 2021).
Antimicrobial Activity
Another significant area of research is the investigation of antimicrobial properties. Compounds structurally related to "(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone" have been synthesized and tested for their in vitro antibacterial and antifungal activities. These studies have shown that certain derivatives exhibit good antimicrobial activity against pathogenic bacterial and fungal strains, highlighting their potential as lead compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antiproliferative Activities
Research has also explored the anticancer and antiproliferative activities of related compounds. For example, derivatives have been prepared and evaluated for their antiproliferative activity, demonstrating potential efficacy against certain cancer cell lines. Such studies are crucial for identifying novel therapeutic agents that could be effective in treating various cancers (Prasad et al., 2018).
Molecular Docking and Biological Evaluation
Molecular docking studies and biological evaluations form another cornerstone of research on this compound. These studies aim to understand the interaction between the compound and specific biological targets, providing insights into its mechanism of action and potential therapeutic applications. For instance, novel heterocyclic compounds, including those structurally related to the chemical , have been synthesized, and their anticancer and antimicrobial activities were assessed through molecular docking studies, offering promising results for their utilization in overcoming microbe resistance to drugs (Katariya et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLRs) on the surface of cells .
Mode of Action
It selectively inhibits the ribosomal synthesis of PCSK9 .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway . By inhibiting PCSK9 synthesis, the compound allows more LDLRs to recycle back to the cell surface . These receptors can then bind to LDL in the bloodstream and carry it into the cell where it is broken down .
Pharmacokinetics
The compound is a prodrug, which means it is converted into its active form inside the body . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug was found at a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The result of the compound’s action is a decrease in the level of LDL cholesterol in the bloodstream . This is because the compound increases the number of LDLRs on the surface of cells, allowing more LDL to be cleared from the bloodstream .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the activity of liver carboxyesterase (CES1), which converts the prodrug into its active form, can vary between individuals and can be affected by factors such as age, diet, and certain medications . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .
Propriétés
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-2-1-7-19-16(13)23-12-5-8-21(9-6-12)17(22)14-10-15(24-20-14)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKTZIGYWWJHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2743140.png)
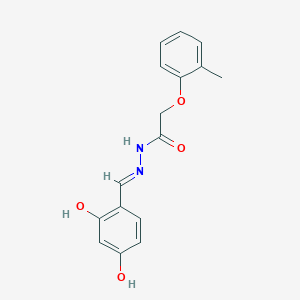
![1-[5-(6-chloropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2743144.png)
![N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2743145.png)

![2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2743147.png)

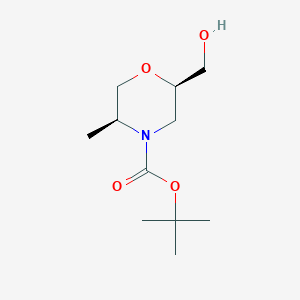
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)
![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2743152.png)
![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)
